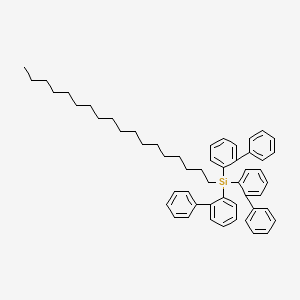

Octadecyltris(2-biphenylyl)silane

Description

Structure

2D Structure

Properties

Molecular Formula |

C54H64Si |

|---|---|

Molecular Weight |

741.2 g/mol |

IUPAC Name |

octadecyl-tris(2-phenylphenyl)silane |

InChI |

InChI=1S/C54H64Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-32-45-55(52-42-29-26-39-49(52)46-33-20-17-21-34-46,53-43-30-27-40-50(53)47-35-22-18-23-36-47)54-44-31-28-41-51(54)48-37-24-19-25-38-48/h17-31,33-44H,2-16,32,45H2,1H3 |

InChI Key |

BSTCCBHFPOZSQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](C1=CC=CC=C1C2=CC=CC=C2)(C3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C5C6=CC=CC=C6 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for Octadecyltris 2 Biphenylyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Octadecyltris(2-biphenylyl)silane. Through the use of ¹H, ¹³C, and ²⁹Si NMR, a detailed map of the molecule's connectivity and chemical environment can be constructed.

In ¹H NMR, the spectrum is expected to show distinct regions corresponding to the different types of protons. The three biphenylyl groups would produce a complex series of signals in the aromatic region (approximately 7.0-8.0 ppm). The long octadecyl chain would be characterized by a prominent signal for the bulk methylene (B1212753) (-CH₂-) groups around 1.2-1.4 ppm, a triplet for the terminal methyl (-CH₃) group near 0.88 ppm, and a multiplet for the methylene group alpha to the silicon atom, shifted slightly downfield.

¹³C NMR provides complementary information, resolving each unique carbon atom. The spectrum would display numerous signals in the aromatic region (120-150 ppm) corresponding to the 36 carbons of the three biphenylyl moieties. For the octadecyl chain, solid-state ¹³C NMR studies on analogous long-chain organosilanes have shown that the alkyl chains often adopt a largely extended, all-trans conformation. trea.com This would result in a series of sharp, well-resolved signals for the methylene carbons between approximately 14 and 34 ppm.

²⁹Si NMR, although challenged by the low natural abundance and sensitivity of the ²⁹Si isotope, offers direct insight into the silicon's chemical environment. For a tetraorganosilane like this compound, a single resonance is expected in a characteristic chemical shift range, confirming the tetrahedral substitution at the silicon center. Advanced techniques, such as hyperpolarization, can dramatically enhance the ²⁹Si signal, enabling rapid analysis.

| Nucleus | Structural Unit | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (Biphenyl) | ~7.0 - 8.0 | Complex multiplet pattern due to multiple, distinct aromatic protons. |

| ¹H | Alkyl Chain (-CH₂-)n | ~1.2 - 1.4 | Large, broad signal representing the bulk of the octadecyl chain. |

| ¹H | Alkyl Chain (Si-CH₂-) | ~0.5 - 1.0 | Shifted relative to other methylene groups due to proximity to silicon. |

| ¹H | Terminal Methyl (-CH₃) | ~0.88 | Characteristic triplet. |

| ¹³C | Aromatic (Biphenyl) | ~120 - 150 | Multiple distinct signals for ipso, ortho, meta, and para carbons. |

| ¹³C | Alkyl Chain | ~14 - 34 | Series of signals corresponding to the 18 carbons of the chain. |

| ²⁹Si | Si(Aryl)₃(Alkyl) | ~ -5 to -25 | Expected range for a tetraorganosilane of this type. |

Mass Spectrometry for Precise Molecular Characterization

Mass spectrometry (MS) is crucial for determining the precise molecular weight and exploring the fragmentation pathways of this compound, thereby confirming its elemental composition. Given the compound's size and low volatility, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap are most appropriate.

Using ESI, the compound is expected to be detected as a protonated molecule [M+H]⁺ or as an adduct with ions from the mobile phase, such as ammonium (B1175870) [M+NH₄]⁺ or sodium [M+Na]⁺. High-resolution mass measurement would allow for the experimental determination of the molecular formula (C₅₄H₆₄Si) with high accuracy.

Tandem mass spectrometry (MS/MS or MSⁿ) experiments would reveal characteristic fragmentation patterns. The primary cleavage sites are predicted to be the silicon-carbon bonds. Common fragmentation pathways would likely include the loss of the octadecyl chain (a loss of 253 Da) or the loss of one or more biphenylyl groups (a loss of 154 Da per group). Further fragmentation of the biphenyl (B1667301) rings could also be observed. Analysis may be complicated by in-source reactions with residual water, a phenomenon observed with other silanes.

| Parameter | Predicted Value / Fragment | Notes |

|---|---|---|

| Molecular Formula | C₅₄H₆₄Si | - |

| Monoisotopic Mass | 744.4777 g/mol | Calculated exact mass for precise MS measurement. |

| Expected ESI Adduct (Ammonium) | m/z 762.5042 | [M+NH₄]⁺ is a common adduct for silanes in ESI-MS. |

| Major Fragment Ion | [M - C₁₈H₃₇]⁺ | Represents the loss of the octadecyl radical from the molecular ion. |

| Major Fragment Ion | [M - C₁₂H₉]⁺ | Represents the loss of a biphenyl radical from the molecular ion. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations present in this compound.

The IR spectrum is expected to be dominated by bands corresponding to the organic moieties. Strong bands between 2850 and 2960 cm⁻¹ are due to the C-H stretching vibrations of the numerous CH₂ and CH₃ groups in the octadecyl chain. Aromatic C-H stretching vibrations would appear at higher wavenumbers, typically above 3000 cm⁻¹. The C=C stretching vibrations within the biphenyl aromatic rings would give rise to a series of characteristic absorptions in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often produce strong signals in the Raman spectrum, which can be sensitive to substitution patterns. Studies on related compounds like tetraphenylsilane (B94826) have shown that phenyl ring rotations can be identified using vibrational spectroscopy. The Si-C stretching vibrations, expected in the fingerprint region, provide direct evidence of the bond between the silicon atom and its organic substituents.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| Aliphatic CH₂ Bend (Scissoring) | ~1470 | IR |

| Si-Aryl Stretch | ~1100 - 1130 | IR, Raman |

| Si-Alkyl Stretch | ~600 - 800 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive, three-dimensional solid-state structure. This technique would yield precise measurements of all bond lengths, bond angles, and torsional angles within the molecule.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any unreacted starting materials or byproducts. Due to its high molecular weight and non-polar nature, High-Performance Liquid Chromatography (HPLC) is the most suitable method.

A reverse-phase HPLC (RP-HPLC) method, likely employing a C18 stationary phase, would be effective. The compound would be eluted using a mobile phase gradient, for instance, from a mixture rich in a polar solvent like water or methanol (B129727) to one rich in a non-polar organic solvent like acetonitrile (B52724) or tetrahydrofuran. Detection would typically be achieved using a UV detector, leveraging the strong absorbance of the biphenylyl groups. The retention time would be characteristic of the compound, and the peak area from the resulting chromatogram would allow for quantification of its purity. This method is highly effective for separating silane (B1218182) coupling agents and related molecules.

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), could also be considered. However, the high boiling point of this large molecule may pose challenges, potentially requiring high-temperature columns and injection ports, and risking thermal degradation.

Theoretical and Computational Investigations of Octadecyltris 2 Biphenylyl Silane

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity and physical properties. For Octadecyltris(2-biphenylyl)silane, methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, as well as Density Functional Theory (DFT), can be employed.

These calculations can predict a variety of electronic properties, including molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and its electronic excitation properties. For instance, a study on polytitasilanes using DFT revealed that the substitution of titanium into the polysilane backbone significantly lowers the band gap, impacting the material's electronic and optical properties. researchgate.net A similar approach for this compound would involve calculating how the bulky 2-biphenylyl groups and the long octadecyl chain influence the electronic environment of the central silicon atom.

The electrostatic potential map would highlight the electron-rich and electron-deficient regions of the molecule, offering clues about its intermolecular interactions and reactivity. For example, in organosilanes used as corrosion inhibitors, the functional groups are key active adsorption sites. mdpi.com For this compound, such a map could indicate the likelihood of interactions at the biphenyl (B1667301) rings or the silicon center.

A hypothetical data table of calculated electronic properties for this compound, based on typical values for similar organosilanes, is presented below.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability and low reactivity. |

| Dipole Moment | 1.5 D | Suggests moderate polarity. |

Note: These values are hypothetical and would need to be confirmed by actual quantum chemical calculations.

Molecular Dynamics Simulations for Conformational and Dynamic Studies

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and dynamic behavior of molecules over time. For a large and flexible molecule like this compound, MD simulations can provide insights into its preferred shapes, the mobility of its different parts (the octadecyl chain versus the biphenylyl groups), and its behavior in different environments (e.g., in solution or on a surface).

Simulations of long-chain alkylsilanes on silica (B1680970) surfaces have shown how the packing and orientation of the alkyl chains are influenced by the surface and by neighboring molecules. nih.govnih.gov For this compound, MD simulations could predict how the bulky biphenylyl groups affect the packing density and ordering of the octadecyl chains in a self-assembled monolayer (SAM). This is crucial for applications where the molecule is used to modify surfaces.

The choice of force field is critical for the accuracy of MD simulations. For organosilanes, force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and custom-parameterized force fields are often used. rsc.org These force fields would need to accurately represent the interactions involving the silicon atom and the aromatic biphenyl groups.

A table summarizing potential MD simulation studies on this compound is provided below.

| Simulation System | Key Properties to Investigate | Potential Insights |

| Single molecule in vacuum | Conformational preferences, rotational barriers of biphenyl groups. | Understanding of the molecule's intrinsic flexibility and shape. |

| Molecule in various solvents | Solvation structure, aggregation behavior. | Prediction of solubility and self-assembly in different media. |

| Self-assembled monolayer on a silica surface | Monolayer thickness, chain tilt angle, surface coverage. | Information on the structure and quality of surface coatings. |

Density Functional Theory (DFT) in Organosilane Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost, making it suitable for studying the reactivity of large molecules like organosilanes. nih.gov DFT calculations can be used to model reaction mechanisms, calculate activation energies, and predict reaction outcomes.

For this compound, DFT could be employed to study its hydrolysis and condensation reactions, which are fundamental to the formation of siloxane bonds and the application of silanes as coupling agents. rsc.org The bulky biphenylyl groups are expected to exert significant steric hindrance, which would influence the reaction rates. A computational study on the Chan-Lam coupling of sulfenamides showed that sterically demanding substituents were compatible with the reaction, a finding that was rationalized through DFT calculations. nih.gov Similarly, DFT could quantify the steric and electronic effects of the biphenylyl groups on the reactivity of the silicon center in this compound.

Reactivity descriptors derived from DFT, such as Fukui functions and local softness, can identify the most reactive sites within the molecule. For instance, a study on graphene and its derivatives used these descriptors to understand their chemical behavior and interaction with other molecules. ethz.ch For this compound, these descriptors could predict whether reactions are more likely to occur at the silicon atom, the biphenyl rings, or the octadecyl chain.

The following table outlines hypothetical DFT calculations to probe the reactivity of this compound.

| Reaction/Process Studied | Calculated Parameters | Expected Outcome |

| Hydrolysis of the Si-X bond (where X is a leaving group) | Activation energy barrier, reaction energy. | Prediction of the ease of hydrolysis, a key step in surface grafting. |

| Reaction with a model surface (e.g., silanol) | Adsorption energy, transition state geometry. | Understanding the initial steps of surface functionalization. |

| Radical abstraction of a hydrogen atom | Bond dissociation energies for C-H bonds. | Assessment of the molecule's stability towards radical degradation. |

Computational Modeling of Interfacial Interactions Involving Silanes

The performance of organosilanes in many applications, such as adhesion promoters and surface modifiers, is dictated by their interactions at interfaces. mdpi.com Computational modeling, particularly MD simulations and DFT calculations, can provide a molecular-level picture of these interfacial interactions.

For this compound, modeling its interaction with a substrate like silica would be of great interest. MD simulations can reveal how the molecule adsorbs on the surface and how the biphenylyl groups and the octadecyl chain orient themselves. rsc.org These simulations can also probe the role of water molecules at the interface, which are known to be crucial for the hydrolysis and condensation of silanes. mdpi.com

DFT calculations can be used to compute the binding energy between the silane (B1218182) and the surface, providing a quantitative measure of the adhesion strength. Studies on the interaction of silane coupling agents with cellulose (B213188) have used computational methods to understand the nature of the bonding, which can range from physical adsorption to covalent linkages. youtube.com For this compound, such calculations would clarify how the bulky biphenylyl groups might influence the binding mechanism and strength.

A table summarizing the computational approaches to study the interfacial interactions of this compound is presented below.

| Interfacial System | Computational Method | Information Gained |

| Silane on a hydroxylated silica surface | MD Simulations | Adsorption dynamics, orientation of molecular components, packing in monolayers. |

| Silane fragment bonded to a silica cluster | DFT Calculations | Binding energy, nature of chemical bonds (covalent vs. hydrogen bonds). |

| Water at the silane-silica interface | MD Simulations | Role of water in hydrolysis and stabilization of the interface. |

Predictive Modeling for Structure-Function Relationships in Organosilanes

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. mdpi.comnih.gov These models can be used to predict the properties of new, unsynthesized compounds, thereby accelerating the discovery of materials with desired functions.

For a class of compounds like organosilanes, QSAR/QSPR models could be developed to predict properties such as hydrophobicity, adhesion strength, or thermal stability based on molecular descriptors. These descriptors can be calculated from the molecular structure and can be constitutional, topological, geometrical, or electronic in nature.

While no specific QSAR/QSPR models for this compound are available, one could envision developing such models for a series of related organosilanes with varying alkyl chain lengths and aromatic substituents. The data generated from experimental measurements or from the computational methods described in the previous sections could be used to train and validate these models.

A hypothetical workflow for developing a QSPR model for the hydrophobicity of bulky organosilanes is outlined in the table below.

| Step | Description | Example Descriptors/Methods |

| 1. Data Collection | Synthesize and measure the water contact angle of a series of organosilanes with varying structures. | This compound and its analogues. |

| 2. Descriptor Calculation | Compute a wide range of molecular descriptors for each compound in the dataset. | Molecular weight, logP, surface area, electronic descriptors from DFT. |

| 3. Model Building | Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. | MLR, Partial Least Squares (PLS), Artificial Neural Networks (ANN). |

| 4. Model Validation | Assess the predictive power of the model using internal and external validation techniques. | Cross-validation, prediction on an external test set. |

Reaction Mechanisms and Chemical Transformations of Octadecyltris 2 Biphenylyl Silane

Hydrolysis and Condensation Pathways in Organosilane Reactivity

The reactivity of organosilanes like octadecyltris(2-biphenylyl)silane is initiated by the hydrolysis of labile groups (e.g., alkoxy groups) attached to the silicon atom. This process involves the nucleophilic attack of water on the silicon center, leading to the formation of silanol (B1196071) (Si-OH) intermediates and the release of an alcohol. The rate of this hydrolysis is significantly influenced by several factors, including pH, the nature of the organic substituents on the silicon atom, and the type of hydrolyzable group.

The presence of the three bulky 2-biphenylyl groups on the silicon atom of this compound would exert a profound steric hindrance. This steric crowding impedes the approach of water molecules to the silicon center, thereby slowing down the rate of hydrolysis compared to less hindered silanes like methyltriethoxysilane. nih.govrsc.org Generally, the hydrolysis of alkoxysilanes can be catalyzed by either acids or bases. researchgate.net Under acidic conditions, the reaction proceeds via protonation of the alkoxy group, making it a better leaving group. Under basic conditions, the reaction involves the direct attack of a hydroxide (B78521) ion on the silicon atom. The significant steric bulk of the biphenylyl groups would likely hinder both pathways, but the effect might be more pronounced in the base-catalyzed mechanism which involves a more crowded pentacoordinate transition state. nih.gov

Following hydrolysis, the resulting silanol intermediates are highly reactive and tend to undergo condensation reactions with other silanols or unhydrolyzed alkoxysilanes. This process leads to the formation of stable siloxane (Si-O-Si) bonds and the elimination of water or alcohol. researchgate.netmcmaster.ca The rate of condensation is also subject to steric effects. The bulky 2-biphenylyl groups would not only slow down the initial hydrolysis but also the subsequent condensation steps, potentially allowing for a greater concentration of silanol intermediates to exist under controlled conditions.

Table 1: Factors Influencing the Hydrolysis Rate of Organosilanes

| Factor | Effect on Hydrolysis Rate | Relevance to this compound |

| Steric Hindrance | Increased steric bulk of non-hydrolyzable substituents decreases the rate of hydrolysis. | The three large 2-biphenylyl groups are expected to significantly slow down hydrolysis. nih.govrsc.org |

| pH of the medium | Hydrolysis is generally fastest at acidic or basic pH and slowest at neutral pH. | The catalytic effect of acid or base would still be present, but the overall rate will be dominated by steric hindrance. researchgate.net |

| Type of Hydrolyzable Group | Methoxy groups hydrolyze faster than ethoxy groups, which in turn are faster than larger alkoxy groups. | The specific type of hydrolyzable group (e.g., methoxy, ethoxy) would modulate the overall slow reaction rate. |

| Solvent | The choice of solvent can affect the solubility of the silane (B1218182) and the availability of water, thereby influencing the reaction rate. | A co-solvent system would likely be necessary due to the hydrophobic nature of the octadecyl and biphenylyl groups. |

Formation of Si-O-Si Bonds and Polymeric Siloxane Architectures

The condensation of silanol intermediates derived from this compound is the fundamental step in the formation of Si-O-Si bonds and the construction of polymeric siloxane architectures. These condensation reactions can proceed through two primary pathways: water-producing condensation (between two silanols) and alcohol-producing condensation (between a silanol and an alkoxysilane). researchgate.net

The controlled condensation of sterically hindered silanetriols has been shown to lead to discrete siloxane species, such as disiloxane-1,1,3,3-tetrols, rather than random polymeric networks. nih.gov A similar outcome could be anticipated for this compound under specific reaction conditions, allowing for the synthesis of well-defined oligomeric structures.

Interfacial Bonding Mechanisms with Diverse Inorganic Substrates

A primary application of organosilanes is to act as coupling agents to promote adhesion between organic polymers and inorganic substrates. For this compound, this would involve the formation of a durable interface with materials such as glass, silica (B1680970), or metal oxides. The mechanism of interfacial bonding involves the hydrolysis of the silane's alkoxy groups to form silanols, which then hydrogen bond with the hydroxyl groups present on the surface of the inorganic substrate. researchgate.net Upon heating or drying, these hydrogen bonds are converted into stable, covalent Si-O-Substrate bonds, with the elimination of water. nih.gov

The bulky nature of the tris(2-biphenylyl)silyl group would play a crucial role in the structure of the resulting self-assembled monolayer (SAM) on the substrate. The large footprint of these groups would likely lead to a less densely packed monolayer compared to silanes with smaller substituents. However, the strong van der Waals interactions between the biphenyl (B1667301) groups of adjacent molecules could promote a degree of order within the monolayer. The long octadecyl chain would orient away from the surface, creating a highly hydrophobic and non-polar interface. This property is desirable for applications requiring water repellency, corrosion protection, or lubrication.

Crosslinking Chemistry and Polymerization Reactions Initiated by Silanes

Organotrialkoxysilanes are trifunctional molecules capable of forming three-dimensional cross-linked networks upon hydrolysis and condensation. This crosslinking chemistry is the basis for the formation of silicone resins and elastomers. organic-chemistry.org For this compound, the potential for crosslinking would be heavily influenced by steric factors. While the trifunctionality allows for the theoretical formation of a network, the immense steric hindrance from the three biphenylyl groups would likely make the formation of a highly cross-linked structure kinetically unfavorable. researchgate.net

Polymerization would likely result in materials with a lower crosslink density compared to those formed from smaller trialkoxysilanes. The resulting polymer would be more akin to a lightly cross-linked elastomer or a soluble, branched polymer rather than a rigid, glassy resin. The mechanical properties of such a material would be unique, with the rigid biphenylyl groups contributing to a higher glass transition temperature and the long octadecyl chains acting as internal plasticizers. researchgate.net

Catalytic Roles and Mechanisms in Organic Synthesis

While the primary roles of many organosilanes are in materials science, some are also employed as reagents or catalysts in organic synthesis. Arylsilanes, in particular, have been used in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form carbon-carbon bonds. In these reactions, an arylsilane is coupled with an organic halide in the presence of a palladium catalyst and an activator, typically a fluoride (B91410) source.

This compound, or more specifically a derivative where one of the biphenylyl groups is transferred, could potentially participate in such cross-coupling reactions. The general mechanism involves the oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organosilane and subsequent reductive elimination to form the cross-coupled product and regenerate the catalyst. The presence of bulky ligands on the palladium catalyst is often crucial for achieving high efficiency in these reactions.

It is also conceivable that the sterically hindered silane itself could act as a ligand for a metal catalyst in other transformations. However, without specific experimental studies on the catalytic activity of this compound, its role in this area remains speculative.

Advanced Materials Science Applications of Octadecyltris 2 Biphenylyl Silane

Function as Coupling Agents in Hybrid Organic-Inorganic Materials

Silane (B1218182) coupling agents are organosilicon compounds that act as molecular bridges between inorganic and organic materials, which are often chemically dissimilar. shinetsusilicone-global.com The general structure of a silane coupling agent allows it to form stable covalent bonds with the surface of inorganic materials (like glass, metals, and silica) while also presenting an organic-functional group that can interact or bond with an organic polymer matrix. shinetsusilicone-global.comsilicorex.com This dual reactivity is essential for creating robust hybrid materials, also known as composites, by improving the adhesion and compatibility between the two phases. shinetsusilicone-global.comresearchgate.net The process typically involves the hydrolysis of alkoxy groups on the silane to form reactive silanol (B1196071) (Si-OH) groups, which then condense with hydroxyl groups on the inorganic substrate to form durable siloxane (Si-O-Substrate) bonds. mdpi.com

In the case of Octadecyltris(2-biphenylyl)silane, its function as a coupling agent is dictated by its distinct molecular architecture. The silane core provides the anchor to inorganic surfaces, while the long octadecyl chain and the bulky biphenylyl groups provide the interface to the organic phase.

Effective interfacial adhesion is critical for the performance of composite materials, as it allows for efficient stress transfer from the weaker polymer matrix to the stronger inorganic filler. ohi-s.com Silane coupling agents achieve this by creating a strong chemical link across the interface, replacing weaker van der Waals forces with robust covalent bonds. shinetsusilicone-global.commdpi.com

Silanes are widely used to modify the surface properties of materials, tailoring them for specific applications. nih.gov This functionalization is achieved by anchoring the silane to a surface, which then presents the silane's organic group, altering the surface's chemistry and physical properties, such as wettability or biocompatibility. nih.govgelest.com

This compound is particularly well-suited for creating surfaces with specific functionalities. The primary function imparted by this molecule is hydrophobicity, driven by the long octadecyl (C18) hydrocarbon chain. When this silane is grafted onto a substrate, these long alkyl chains orient away from the surface, creating a low-energy, water-repellent layer. Furthermore, the bulky biphenylyl groups contribute to the formation of a well-defined and stable modified layer. This steric crowding can influence the packing density of the silane molecules on the surface, potentially creating a more robust and less permeable functionalized layer compared to silanes with smaller substituents. taylorfrancis.com

Table 1: Functional Breakdown of this compound

| Molecular Component | Structural Feature | Primary Function in Materials Science |

| Silane Core | Central Silicon Atom | Reactive site for bonding to inorganic substrates (e.g., glass, metal oxides) via hydrolysis and condensation. mdpi.com |

| Octadecyl Group | Long (C18) Alkyl Chain | Imparts hydrophobicity and water repellency; enhances compatibility and physical entanglement with organic polymer matrices. mdpi.com |

| Tris(2-biphenylyl) Groups | Three Bulky Aromatic Groups | Provides significant steric hindrance, enhancing thermal and chemical stability, and creating a robust, well-defined interfacial layer. taylorfrancis.com |

Development of Functional Coatings and Adhesives

The ability of silanes to form strong bonds with a variety of substrates makes them key components in the formulation of high-performance coatings and adhesives. silicorex.com They can be used as primers to pre-treat a surface, promoting the adhesion of a subsequent coating, or as additives blended directly into a formulation to improve its bulk properties and bonding capabilities. sinosil.com

A key application for functional coatings is the creation of water-repellent surfaces. Long-chain alkylsilanes are highly effective for this purpose. gelest.commdpi.com When applied to a surface, the alkyl chains form a low-surface-energy film that causes water to bead up and roll off rather than wetting the surface. gelest.com The degree of hydrophobicity is often quantified by the water contact angle (WCA); a higher WCA indicates greater water repellency.

This compound, with its C18 chain, is expected to produce highly hydrophobic surfaces. Research on the closely related compound octadecyltrimethoxysilane (B1207800) (ODTMS) shows that it can form coatings on aluminum alloys with initial water contact angles of approximately 105°. mdpi.com This demonstrates the strong water-repellent properties conferred by the octadecyl group. The presence of the bulky biphenylyl groups in this compound could further enhance this effect by ensuring a well-ordered and dense packing of the hydrophobic chains, leading to a more effective and uniform water-repellent coating.

Table 2: Typical Water Contact Angles for Alkylsilane-Modified Surfaces

| Silane Type | Typical Substrate | Approximate Water Contact Angle (WCA) | Reference |

| Long-Chain Alkylsilane (e.g., ODTMS) | Aluminum Alloy | ~105° | mdpi.com |

| Long-Chain Alkylsilane | Smooth Surfaces (general) | Up to ~120° | mdpi.com |

| Untreated Hydrophilic Surface (e.g., glass) | Glass | < 30° |

For protective coatings, long-term durability is paramount. Silane-based treatments can enhance the durability of materials by creating a chemically resistant and hydrolytically stable barrier. mdpi.com The siloxane bonds (Si-O-Si) that form upon curing are very strong and resistant to environmental degradation.

The unique structure of this compound suggests a high potential for creating exceptionally durable protective layers. The large biphenylyl groups provide steric protection to the siloxane backbone, shielding it from chemical attack and hydrolysis. taylorfrancis.com Studies on sterically hindered silanes have shown that steric effects can slow down hydrolysis reactions, which could translate to greater stability in aqueous or humid environments. taylorfrancis.com Furthermore, the aromatic nature of the biphenylyl groups imparts significant thermal stability. This combination of hydrolytic stability from steric hindrance and thermal stability from the aromatic content makes this silane a promising candidate for formulating protective coatings designed for harsh environments. However, studies on ODTMS have also shown that long-term immersion in water can lead to a gradual decrease in hydrophobicity, suggesting that the stability of the underlying silane-to-substrate bond is a critical factor for all such coatings. mdpi.com

Integration into Polymeric Matrices for Tailored Material Performance

Adding silanes directly into a polymer formulation is a common method to modify the bulk properties of the final material. silicorex.comsinosil.com This approach, known as integral blending, relies on the silane to improve filler dispersion, enhance mechanical properties, and reduce water absorption within the polymer matrix. shinetsusilicone-global.comohi-s.com

Integrating this compound into a polymeric matrix can offer multi-faceted benefits. The long octadecyl chain enhances its compatibility with non-polar polymers, acting as a plasticizer or processing aid and ensuring more uniform dispersion. This is crucial for preventing the aggregation of inorganic fillers, which can compromise the mechanical integrity of the composite. ohi-s.com The bulky biphenylyl groups can modify the rheological properties of the polymer melt during processing and influence the final morphology of the composite material. By acting as a compatibilizer between inorganic fillers and the polymer, the silane reinforces the material, improving properties like tensile strength and modulus, and enhancing resistance to environmental degradation by minimizing water ingress at the filler-polymer interface. ohi-s.comnih.gov

Application in Environmental Remediation and Soil Modification

The unique chemical structure of organo-silanes lends them to significant applications in environmental science and engineering. By modifying surface chemistry, these compounds can alter the physical properties of materials like soil, or act as a scaffold for creating targeted environmental solutions.

Engineered Water Repellency in Geotechnical and Geoenvironmental Engineering

Engineered Water Repellency (EWR) is an innovative technique used to control moisture in soils, which is a critical factor in the stability and longevity of geotechnical structures like roads and foundations. bohrium.com The application of organo-silanes is central to this method. When applied to soil, these compounds create a water-repellent, or hydrophobic, layer on the soil particles. This process, known as silanization, forms a durable covalent -Si-O-Si- bond with the silica (B1680970) present in the soil. researchgate.net This barrier effectively reduces the ingress of water, which can mitigate problems such as frost heave—a phenomenon where freezing water in soil causes upward swelling and subsequent structural damage upon thawing. nsf.govresearchgate.net

Research has demonstrated that treating frost-susceptible soils with organo-silanes can significantly reduce frost heave, with observed reductions ranging from 57% to 80%. researchgate.net The effectiveness of the treatment is influenced by the type of organo-silane used, its concentration, and the application method. bohrium.comresearchgate.net For instance, increasing the number of sprayed layers of a silane solution has been found to be more effective at enhancing freeze-thaw resistance than simply increasing the concentration of the solution. researchgate.net

The performance of EWR is typically evaluated through various tests, including contact angle measurements, water drop penetration time (WDPT), and breakthrough pressure tests. bohrium.com A higher contact angle and longer WDPT indicate a greater degree of hydrophobicity. Studies have shown that treatment with different organo-silanes can yield contact angles well above 90°, signifying a successful hydrophobic treatment. researchgate.netresearchgate.net

Table 1: Effects of Organo-Silane Treatment on Soil Water Repellency

| Organo-Silane Product | Concentration Ratio (Product:Water) | Resulting Contact Angle Range | Reference |

| ATS-100 | 1:100 | 73° - 144° | researchgate.net |

| Terrasil | 1:1000 | 103° - 145° | researchgate.net |

| DOWSIL IE6683 | 1:10 - 1:20 | Effective Values Obtained | researchgate.net |

Functionalized Sorbents for Environmental Pollutant Abatement

Organo-silanes can be used to create functionalized sorbents for the removal of pollutants from the environment. By chemically bonding the silane to a substrate with a high surface area, such as graphene or silica gel, a new material is created with a tailored affinity for specific contaminants. This approach enhances the sorbent's ability to capture and remove targeted pollutants from air or water.

For example, research has shown that functionalizing graphene with a silane, N-Phenyl-3-aminopropyl trimethoxy silane, creates a highly effective sorbent for removing toluene (B28343) vapor from the air. amecj.comresearchgate.net The functionalization process introduces chemical bonding capabilities, such as π–π electron donor–acceptor interactions, which improve the absorption of toluene compared to non-functionalized graphene or activated carbon. amecj.com

The efficiency of these functionalized sorbents is influenced by factors such as temperature and the flow rate of the medium being treated. researchgate.net Studies on the toluene sorbent revealed that lower temperatures and flow rates resulted in higher removal efficiency. researchgate.net Importantly, such functionalized materials can often be regenerated and reused multiple times, making them a more environmentally friendly and cost-effective solution for pollution abatement. amecj.com

Table 2: Toluene Removal Efficiency of Functionalized Graphene Sorbent

| Parameter | Condition | Effect on Removal Efficiency | Reference |

| Temperature | Increase from 10°C to 90°C | Negative | researchgate.net |

| Flow Rate | Increase from 50 to 500 mL min-1 | Negative | researchgate.net |

| Sorbent Amount | Optimized for different sorbents | G-PhAPTMS showed high efficiency at lower amounts | amecj.com |

Design of Advanced Catalytic Systems Utilizing this compound Derivatives

The versatility of silane chemistry also extends to the field of catalysis. By incorporating silane derivatives into catalyst design, it is possible to create highly efficient and selective catalytic systems. These systems can be employed in a variety of chemical reactions, including the synthesis of complex organic molecules.

One approach involves the combination of a silanediol (B1258837), a derivative of silane, with a metal catalyst to form an enhanced Lewis acid catalyst system. For instance, a catalyst system composed of a 1,1'-bi-2-naphthol (B31242) (BINOL)-based silanediol and copper(II) triflate has been shown to be highly effective in the enantioselective addition of indoles to alkylidene malonates. nih.gov This reaction is significant for producing desirable chemical adducts with high yields and enantiomeric excess. nih.gov

In such a system, the silanediol acts as a cocatalyst, working in concert with the copper center to facilitate the reaction. nih.gov The specific structure of the silane derivative is crucial to the catalyst's performance, influencing both its reactivity and its ability to control the stereochemistry of the reaction products. nih.gov This cooperative catalysis approach, where both the silanediol and the metal play active roles, opens up new possibilities for designing advanced catalytic systems for a wide range of chemical transformations. nih.gov

Methodological Considerations in Academic Research on Octadecyltris 2 Biphenylyl Silane

Experimental Design Principles for Optimizing Synthetic Yields and Selectivity

The synthesis of a sterically hindered and complex molecule such as Octadecyltris(2-biphenylyl)silane would necessitate a carefully designed experimental approach to maximize yield and ensure high selectivity. Key considerations would involve the strategic selection of precursors, reaction conditions, and purification methods. A likely synthetic route would involve the reaction of an appropriate Grignard or organolithium reagent derived from 2-bromobiphenyl (B48390) with octadecyltrichlorosilane.

Key Experimental Design Parameters:

| Parameter | Considerations for this compound Synthesis | Potential Optimization Strategies |

| Reactant Stoichiometry | Precise control of the molar ratio of the biphenylyl organometallic reagent to the octadecyltrichlorosilane is crucial to ensure complete substitution and minimize the formation of partially substituted silanes. | A slight excess of the biphenylyl reagent may be used to drive the reaction to completion. |

| Solvent System | The choice of solvent is critical for solubilizing the reactants and stabilizing reactive intermediates. Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are typically employed for Grignard and organolithium reactions. | The polarity and boiling point of the solvent can be varied to optimize reaction rates and facilitate product isolation. |

| Reaction Temperature | The reaction temperature must be carefully controlled to manage the exothermic nature of the reaction and prevent undesirable side reactions. The initial addition of the organometallic reagent is often carried out at low temperatures (e.g., -78 °C to 0 °C). | A gradual warming to room temperature or gentle refluxing may be required to ensure the reaction proceeds to completion. |

| Catalyst | While not always necessary for this type of reaction, a catalyst could potentially enhance the reaction rate or selectivity. | The use of additives like copper(I) salts in Grignard reactions (Kumada-Corriu coupling) could be explored. |

| Purification | The crude product would likely be a mixture of the desired compound, unreacted starting materials, and byproducts. Purification would be challenging due to the high molecular weight and non-polar nature of the target molecule. | Column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexane/ethyl acetate) would be the primary purification technique. Recrystallization could also be a viable option if a suitable solvent is found. |

Techniques for Investigating Interfacial Interactions at the Molecular Level

Given its long alkyl chain and bulky aromatic groups, this compound would be a prime candidate for forming self-assembled monolayers (SAMs) on various substrates. Investigating the interfacial interactions of these SAMs at the molecular level is crucial for understanding their properties and potential applications. A suite of high-resolution surface-sensitive techniques would be employed for this purpose.

Advanced Techniques for Interfacial Analysis:

X-ray Photoelectron Spectroscopy (XPS): XPS would be used to determine the elemental composition of the surface and the chemical states of the silicon, carbon, and oxygen atoms. This would confirm the covalent attachment of the silane (B1218182) to an oxide-containing substrate.

Atomic Force Microscopy (AFM): AFM would provide topographical information about the SAM, revealing its morphology, homogeneity, and the presence of any defects or aggregates on the surface.

Contact Angle Goniometry: This technique would be used to measure the static and dynamic contact angles of various liquids on the modified surface. These measurements provide information about the surface energy and hydrophobicity of the SAM, which is directly related to the orientation of the octadecyl and biphenylyl groups at the interface.

Sum-Frequency Generation (SFG) Vibrational Spectroscopy: SFG is a powerful technique for probing the vibrational structure of molecules at an interface. It could provide detailed information about the conformational order and orientation of the alkyl chains and aromatic rings of this compound within the SAM.

Approaches for Assessing Material Performance in Applied Systems

The unique structure of this compound suggests its potential use in applications where surface modification is key, such as in coatings, lubrication, or as a stationary phase in chromatography. Assessing the performance of materials incorporating this silane would require a range of application-specific tests.

Performance Assessment Methodologies:

| Application Area | Key Performance Metric | Assessment Technique |

| Hydrophobic Coatings | Water repellency, durability | Contact angle measurements, water spray testing, abrasion resistance tests. |

| Anti-Corrosion Coatings | Corrosion inhibition efficiency | Electrochemical impedance spectroscopy (EIS), potentiodynamic polarization scans in a corrosive environment. |

| High-Performance Lubricants | Frictional properties, wear resistance | Tribological testing using a pin-on-disk or ball-on-disk setup. |

| Chromatography Stationary Phases | Separation efficiency, selectivity | Chromatographic evaluation using a test mixture of analytes with varying polarities and shapes. |

Challenges in the Comprehensive Characterization of Complex Organosilane Structures

The comprehensive characterization of a large, non-polar, and sterically crowded molecule like this compound presents several analytical challenges.

Key Characterization Challenges and Solutions:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Challenge: The complexity of the aromatic region in the ¹H NMR spectrum due to the overlapping signals of the three biphenylyl groups would make unambiguous assignment difficult. The low natural abundance and long relaxation times of the ²⁹Si nucleus would necessitate long acquisition times for ²⁹Si NMR.

Solution: Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be essential for assigning the proton and carbon signals. For ²⁹Si NMR, the use of relaxation agents and polarization transfer techniques like DEPT could enhance signal intensity and reduce experimental time.

Mass Spectrometry (MS):

Challenge: The low volatility and thermal stability of the molecule might make it unsuitable for traditional electron ionization (EI) or chemical ionization (CI) mass spectrometry.

Solution: Soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) would be more appropriate for obtaining the molecular ion peak without significant fragmentation. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.

X-ray Crystallography:

Challenge: Growing single crystals of sufficient quality for X-ray diffraction analysis could be difficult due to the molecule's flexibility and potential for disordered packing.

Solution: Extensive screening of crystallization conditions (solvents, temperature, etc.) would be necessary. If single crystals cannot be obtained, powder X-ray diffraction could provide some information about the solid-state packing.

Mixed Research Synthesis Approaches in Organosilane Studies

A comprehensive understanding of a novel organosilane like this compound would benefit from a mixed research synthesis approach, integrating computational modeling with experimental investigations.

Integrated Research Strategies:

Computational Chemistry: Density Functional Theory (DFT) calculations could be used to predict the molecule's geometry, electronic structure, and spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies). This theoretical data would be invaluable for interpreting experimental results. Molecular dynamics (MD) simulations could be employed to model the formation and behavior of self-assembled monolayers on different surfaces, providing insights into their structure and dynamics at the atomic level.

Structure-Property Relationship Studies: A systematic study of a series of related silanes, where the length of the alkyl chain or the nature of the aromatic groups is varied, would allow for the establishment of clear structure-property relationships. This would provide a deeper understanding of how the molecular architecture influences the macroscopic properties of the resulting materials.

Collaborative Research: Given the multidisciplinary nature of organosilane research, collaborations between synthetic chemists, surface scientists, materials scientists, and computational chemists would be essential for a thorough investigation of this compound.

Emerging Research Frontiers and Future Perspectives

Bio-inspired Silane (B1218182) Chemistry and Biocatalytic Pathways for Sustainable Production

The quest for greener and more sustainable chemical processes has turned attention towards nature's own synthetic machinery. Bio-inspired chemistry seeks to mimic biological processes to create complex molecules and materials under mild conditions. rsc.org A significant frontier in this area is the use of enzymes and microorganisms for chemical transformations, a field known as biocatalysis.

For organosilicon compounds, biocatalysis presents a promising alternative to traditional synthetic methods which often require harsh reagents and significant energy input. scilit.com Researchers are exploring the potential of enzymes, such as hydrolases and oxidoreductases, to catalyze the formation and modification of silicon-carbon bonds. The goal is to develop enzymatic pathways for the synthesis of complex silanes, potentially leading to more environmentally benign production routes. Machine learning and large language models are also being evaluated for their ability to predict enzymatic reactions, which could accelerate the discovery of novel biocatalysts for organosilane synthesis. arxiv.org

While direct biocatalytic synthesis of octadecyltris(2-biphenylyl)silane has not yet been reported, this area represents a vital future direction. The development of enzymes capable of selectively functionalizing silane precursors could revolutionize the production of such intricate molecules, reducing waste and energy consumption.

Table 1: Potential Biocatalytic Reactions for Organosilane Synthesis

| Reaction Type | Enzyme Class | Potential Application in Organosilane Synthesis |

| Hydrosilylation | Hydrolases/Transferases | Formation of Si-C bonds by adding Si-H across a C=C double bond. |

| Oxidation | Oxidoreductases | Introduction of hydroxyl groups onto alkyl or aryl substituents. |

| Esterification | Lipases/Esterases | Formation of silanol (B1196071) esters from silanols and carboxylic acids. |

| C-H Silylation | Engineered P450s | Direct, selective formation of Si-C bonds, replacing a C-H bond. |

Development of Smart Materials and Responsive Systems Incorporating this compound

"Smart" materials are designed to exhibit a significant and often reversible change in their properties in response to external stimuli such as pH, temperature, light, or electric fields. researchgate.netoulu.fi These materials are at the heart of innovations in drug delivery, sensors, and tissue engineering. nih.gov Organosilicon polymers are increasingly used in these systems due to their stability and tunable properties. acs.org

The incorporation of this compound into polymeric or composite materials could impart unique responsive behaviors. The bulky, rigid biphenylyl groups can influence the polymer's structural organization, while the long, flexible octadecyl chain can affect its phase behavior and solubility. For instance, in a polymer matrix, changes in temperature could alter the conformation of the octadecyl chains, triggering a macroscopic change in the material, such as contraction or swelling. nih.gov This could be harnessed to create thermally responsive actuators or controlled-release systems. Similarly, the aromatic biphenylyl groups could interact with specific analytes through π-π stacking, forming the basis for highly selective chemical sensors. A notable application of smart organosilicon materials is in self-healing coatings, where functional components can repair damage. acs.org

Table 2: Potential Stimuli and Responses for Smart Materials with this compound

| Stimulus | Potential Mechanism | Potential Application |

| Temperature | Conformational change of the octadecyl chain | Controlled drug release, thermal sensors, actuators |

| Solvent | Swelling/collapse of a polymer matrix | Chemical valves, adaptive coatings |

| Analyte Binding | π-π stacking interactions with biphenylyl groups | Selective chemical sensors, diagnostic assays |

| Light | Isomerization of a photochromic moiety attached to the silane | Photo-switchable surfaces, optical data storage |

Nanoscale Applications and Exploration of Self-Assembly Phenomena

Self-assembly is a process where individual components, such as molecules or nanoparticles, spontaneously organize into ordered structures. frontiersin.orgresearchgate.net This "bottom-up" approach is a powerful tool for creating complex nanomaterials with unique optical, electronic, and biomedical properties. nih.govyoutube.com

The amphiphilic nature of this compound—possessing a nonpolar alkyl tail and large, somewhat polarizable aromatic head groups—makes it an excellent candidate for studying and exploiting self-assembly. In solution or on surfaces, these molecules could spontaneously form highly ordered structures like monolayers, micelles, or vesicles. frontiersin.org The specific arrangement would be dictated by a delicate balance of intermolecular forces: van der Waals interactions between the octadecyl chains and π-π stacking interactions between the biphenylyl groups.

These self-assembled structures have significant potential. For example, self-assembled monolayers (SAMs) on a silicon wafer or gold surface could be used to precisely control surface energy, creating superhydrophobic coatings or templates for nanoelectronic circuits. youtube.com In a liquid phase, the formation of micelles or vesicles could be used to encapsulate drug molecules for targeted therapeutic delivery. nih.gov The study of how molecules like this compound self-assemble is key to unlocking new possibilities in nanofabrication and nanomedicine. researchgate.netresearchgate.net

Advancements in Theoretical Modeling for Predicting Organosilane Behavior and Interactions

As organosilanes become more complex, experimental investigations can be time-consuming and expensive. Theoretical and computational modeling provides a powerful, complementary approach to predict molecular behavior and guide experimental design. knaw.nl High-level quantum chemical calculations and molecular dynamics simulations can provide profound insights into the properties and interactions of these molecules. nih.gov

For a molecule like this compound, theoretical modeling can predict:

Conformational Preferences: Determining the most stable three-dimensional shape of the molecule, which governs its physical properties and how it interacts with other molecules.

Intermolecular Forces: Quantifying the strength of van der Waals and π-π stacking interactions, which are crucial for understanding the self-assembly phenomena discussed previously. nih.gov

Reactivity: Modeling reaction pathways to predict the outcome of chemical modifications or to design more efficient synthetic routes.

Material Properties: Using machine learning potentials, it is possible to simulate the behavior of large ensembles of these molecules to predict the bulk properties of materials they might form, such as modulus, phase transition temperatures, and charge transport characteristics. arxiv.org

These computational tools allow researchers to perform "in silico" experiments, screening vast numbers of possibilities to identify the most promising candidates for specific applications before committing to laboratory synthesis.

Innovations in Sustainable Synthesis and Application Strategies for Organosilicon Compounds

The chemical industry is undergoing a transformation towards greener and more sustainable practices. For organosilicon compounds, this involves developing new synthetic methods that are more efficient, generate less waste, and avoid the use of hazardous reagents. researchgate.netbohrium.com

Key areas of innovation include:

Catalysis: The development of new catalysts, including those based on earth-abundant metals, for reactions like hydrosilylation and cross-coupling. This moves away from reliance on expensive and toxic precious metal catalysts. bohrium.com

Direct Synthesis: Improving the efficiency and selectivity of direct processes, such as the Müller–Rochow process, which is a cornerstone of industrial silicone production. mdpi.com

Renewable Feedstocks: Exploring pathways to synthesize organosilane precursors from biomass instead of petrochemicals.

Beyond synthesis, there is a strong drive to design organosilicon compounds for applications that contribute to sustainability. This includes creating more durable and long-lasting materials, developing coatings that improve energy efficiency, and using organosilanes as key components in renewable energy technologies like solar cells and batteries. The principles of green chemistry are increasingly being applied to the entire lifecycle of these compounds, from their synthesis to their final application and disposal. researchgate.net

Q & A

Q. How can researchers leverage high-throughput screening to accelerate silane-based material discovery?

- Methodological Answer : Implement robotic synthesis platforms to generate silane libraries with varied substituents (e.g., alkyl chain lengths, aryl groups) . Couple this with automated characterization (e.g., Raman mapping, nanoindentation) to rapidly assess performance metrics . Use design-of-experiment (DoE) software to optimize reaction conditions and minimize resource use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.